N-benzyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a benzyl group, a methoxyphenyl group, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactionsThe methoxyphenyl group is then attached via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency . Finally, the benzylamine moiety is introduced through reductive amination, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to particular enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-N-[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
- N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known to impart unique electronic properties, making this compound distinct from its analogs .
Properties
Molecular Formula |
C19H16F3N3O |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-benzyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H16F3N3O/c1-26-15-9-5-8-14(10-15)16-11-17(19(20,21)22)25-18(24-16)23-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,23,24,25) |
InChI Key |
VZNKNIFLOIIUAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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